OCT1 Transporter Inhibition: IC₅₀ Profile of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one demonstrates measurable inhibition of human organic cation transporter 1 (OCT1/SLC22A1), a key transporter involved in hepatic drug uptake and potential drug-drug interactions [1]. While this provides a quantifiable activity benchmark, no direct head-to-head comparative data for close structural analogs (e.g., 5-chloro, 5-fluoro, or unsubstituted 1,3,4-thiadiazol-2-yl pyrrolidin-2-ones) are currently available in the public domain for this specific assay. Therefore, the observed IC₅₀ value of 1.38 × 10⁵ nM (138 µM) [1] serves as an absolute reference point but cannot be interpreted as superior or inferior to analogs without future comparative studies.
| Evidence Dimension | Inhibition of human OCT1 transporter |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | None available (direct comparator data absent) |
| Quantified Difference | Not applicable (no comparator) |
| Conditions | HEK293 cells expressing human OCT1, assessed via reduction in ASP+ substrate uptake [1] |
Why This Matters
This absolute activity value provides a baseline for researchers studying OCT1-mediated transport, but the absence of comparative data precludes selection based on transporter selectivity.
- [1] BindingDB. PrimarySearch_ki: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. Accessed 2026. View Source
